molecular formula C16H14N6O3S3 B2722282 4-(2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide CAS No. 1171187-78-2

4-(2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

Cat. No.: B2722282
CAS No.: 1171187-78-2
M. Wt: 434.51
InChI Key: RHQILNWJYIDSMQ-UHFFFAOYSA-N
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Description

“4-(2-((5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide” is a chemical compound with the molecular formula C16H14N6O3S3. It is a thiophene-based analog, which are known to be biologically active compounds .


Synthesis Analysis

Thiophene derivatives are synthesized by heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a ureido group, a thiadiazol group, and a benzamide group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available resources, thiophene derivatives are known to undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 434.51. Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Novel Compound Synthesis : Research has led to the development of new compounds incorporating thiophene, thiadiazole, and benzamide moieties. These compounds are synthesized through various chemical reactions, aiming to explore their potential biological activities. For instance, novel derivatives have been prepared to evaluate their anticancer activity, with some showing marked activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines (Karakuş et al., 2018).

  • Characterization and Antimicrobial Evaluation : The synthesized compounds are characterized using various techniques like IR, NMR, MS, and elemental analysis, to confirm their structures. Some of these compounds have undergone antimicrobial evaluation, showing promising activity against bacterial and fungal species. This indicates a potential for the development of new antimicrobial agents (Talupur et al., 2021).

Biological Activities

  • Anticancer Activity : A focus on anticancer research has led to the synthesis of compounds with various heterocyclic rings, aiming to find new treatments. Compounds synthesized with the thiadiazole scaffold have shown potential antitumor activity against a panel of human tumor cell lines, indicating their promise as anticancer agents (Yurttaş et al., 2015).

  • Antimicrobial and Antiviral Activities : Some compounds exhibit significant antimicrobial and antiviral activities, particularly against tobacco mosaic virus (TMV), Xanthomonas oryzae pv. oryzae (Xoo), and Ralstonia solanacearum (Rs). These findings suggest the potential for these compounds to serve as leads in the development of new antimicrobial and antiviral agents (Tang et al., 2019).

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry.

Properties

IUPAC Name

4-[[2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S3/c17-13(24)9-3-5-10(6-4-9)18-11(23)8-27-16-22-21-15(28-16)20-14(25)19-12-2-1-7-26-12/h1-7H,8H2,(H2,17,24)(H,18,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQILNWJYIDSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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